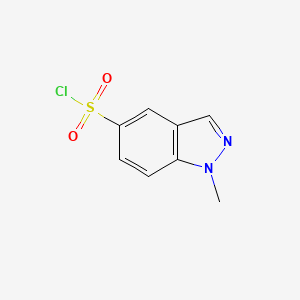

1-Methyl-1H-indazole-5-sulfonyl chloride

Beschreibung

BenchChem offers high-quality 1-Methyl-1H-indazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-8-3-2-7(14(9,12)13)4-6(8)5-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVGNMDRXLULKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655217 | |

| Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097730-93-2 | |

| Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-5-sulfonyl Chloride

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-methyl-1H-indazole-5-sulfonyl chloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process, beginning with the readily available starting material, 5-amino-1H-indazole. Each step is detailed with mechanistic insights and practical considerations to ensure successful execution in a laboratory setting.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Specifically, 1-methyl-1H-indazole-5-sulfonyl chloride serves as a crucial building block for the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapies.[3][4] Its molecular structure, featuring a reactive sulfonyl chloride group, allows for facile derivatization to generate extensive libraries of sulfonamides for structure-activity relationship (SAR) studies.[3][5] This guide outlines a reliable and reproducible synthetic route to this valuable intermediate.

The overall synthetic strategy involves three main transformations:

-

Diazotization and Sulfonation: Conversion of the 5-amino group of 1H-indazole to a diazonium salt, followed by a Sandmeyer-type reaction to install a sulfonyl chloride group.[6][7]

-

Methylation: Regioselective methylation at the N1 position of the indazole ring.[8][9]

-

Chlorination: Conversion of the resulting sulfonic acid to the final sulfonyl chloride product.[10][11]

Synthetic Pathway Overview

The synthesis commences with 5-amino-1H-indazole and proceeds through a series of transformations to yield the target compound, 1-methyl-1H-indazole-5-sulfonyl chloride.

Caption: Overall synthetic route from 5-amino-1H-indazole to the target compound.

Part 1: Synthesis of 1H-Indazole-5-sulfonyl Chloride

The initial phase of the synthesis focuses on the conversion of 5-amino-1H-indazole to 1H-indazole-5-sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of amino groups into a wide array of functionalities via diazonium salt intermediates.[6][12]

Step 1.1: Diazotization of 5-Amino-1H-indazole

Causality: The primary amino group of 5-amino-1H-indazole is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[13] The resulting diazonium group is an excellent leaving group (N₂), facilitating subsequent nucleophilic substitution.

Protocol:

-

Suspend 5-amino-1H-indazole in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 1.2: Sandmeyer-Type Chlorosulfonylation

Causality: The prepared diazonium salt is then subjected to a Sandmeyer-type reaction.[6] In this step, sulfur dioxide is introduced into the reaction mixture in the presence of a copper(I) chloride catalyst.[14] The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This radical then reacts with sulfur dioxide, and subsequent oxidation and chlorination yield the sulfonyl chloride.[7]

Protocol:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, and saturate it with hydrogen chloride gas.

-

Add copper(I) chloride to this solution to form the catalytic species.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water to precipitate the crude 1H-indazole-5-sulfonyl chloride.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: N1-Methylation of 1H-Indazole-5-sulfonyl Chloride

Causality: The regioselectivity of indazole methylation can be influenced by both steric and electronic factors, as well as the reaction conditions (acidic, basic, or neutral).[9][15] For the synthesis of the 1-methyl isomer, methylation under basic conditions is typically favored. The presence of an electron-withdrawing sulfonyl chloride group at the 5-position can influence the electron density at the N1 and N2 positions, potentially affecting the regioselectivity of the methylation.

Protocol:

-

Dissolve 1H-indazole-5-sulfonyl chloride in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to deprotonate the indazole nitrogen.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-indazole-5-sulfonyl chloride.

Alternative Two-Step Methylation and Chlorination Strategy

An alternative and often more robust approach involves methylation of the more stable 1H-indazole-5-sulfonic acid intermediate, followed by chlorination. This can circumvent potential stability issues with the sulfonyl chloride during the methylation step.

Caption: Alternative two-step methylation and chlorination workflow.

Step 2a: Methylation of 1H-Indazole-5-sulfonic acid

Protocol:

-

Dissolve 1H-indazole-5-sulfonic acid in an appropriate solvent, such as DMF.

-

Add a base like potassium carbonate in excess.

-

Add the methylating agent (e.g., dimethyl sulfate) and heat the mixture (e.g., to 60-80 °C) for several hours.

-

After cooling, acidify the reaction mixture to precipitate the product, 1-methyl-1H-indazole-5-sulfonic acid.

-

Filter, wash with water, and dry the product.

Step 2b: Chlorination of 1-Methyl-1H-indazole-5-sulfonic acid

Causality: The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation.[10] Reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride are commonly employed.[16][17] Thionyl chloride is often preferred due to the volatile nature of its byproducts (SO₂ and HCl). A catalytic amount of DMF is often used to facilitate the reaction through the formation of the Vilsmeier reagent.

Protocol:

-

Suspend 1-methyl-1H-indazole-5-sulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture at reflux for 2-4 hours, until the solid has dissolved and gas evolution has ceased.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 1-methyl-1H-indazole-5-sulfonyl chloride can be purified by recrystallization or column chromatography.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Methyl-1H-indazole-5-sulfonyl chloride | C₈H₇ClN₂O₂S | 230.67 | 1097730-93-2[18] |

Safety Considerations

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution and at low temperatures.

-

Thionyl Chloride and Sulfur Dioxide: These reagents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Conclusion

The synthesis of 1-methyl-1H-indazole-5-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions. The Sandmeyer-type reaction is a key transformation for the introduction of the sulfonyl chloride functionality. The subsequent N-methylation can be achieved directly or, more reliably, on the sulfonic acid intermediate followed by chlorination. This guide provides a robust framework for the successful laboratory-scale production of this important pharmaceutical intermediate.

References

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

-

Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Retrieved from [Link]

-

PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

PMC. (n.d.). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

TSpace. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Attempted Synthesis of 4,4-Difluorochromanes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Methylation of indazoles and related reactions. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Retrieved from [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]

- 9. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. S-Chlorinations [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. pure.mpg.de [pure.mpg.de]

- 15. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 18. 1097730-93-2 | 1-Methyl-1H-indazole-5-sulfonyl chloride - Moldb [moldb.com]

Technical Whitepaper: 1-Methyl-1H-indazole-5-sulfonyl Chloride in Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the indazole ring is a highly privileged pharmacophore, frequently utilized to target kinase hinge regions and critical enzymatic pathways. 1-Methyl-1H-indazole-5-sulfonyl chloride serves as a vital electrophilic building block for synthesizing complex indazole-5-sulfonamides. By locking the indazole nitrogen with a methyl group, chemists eliminate tautomerization, thereby reducing entropic penalties during target binding and improving the predictability of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of its physicochemical properties, synthetic handling, and downstream pharmacological applications.

Physicochemical Profiling & Structural Rationale

Understanding the baseline metrics of a building block is the first step in rational experimental design. The sulfonyl chloride moiety at the 5-position is highly activated, making it an excellent substrate for nucleophilic acyl substitution.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, verified against chemical databases (1 [1], 2[2]).

| Parameter | Value |

| Chemical Name | 1-Methyl-1H-indazole-5-sulfonyl chloride |

| CAS Registry Number | 1097730-93-2 |

| Molecular Formula | C₈H₇ClN₂O₂S |

| Molecular Weight | 230.67 g/mol |

| Monoisotopic Mass | 229.99167 Da |

| Core Scaffold | 1-Methylindazole |

| Reactive Group | Sulfonyl Chloride (-SO₂Cl) |

Structural Causality: The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic. However, the fused aromatic indazole system provides sufficient resonance stabilization to allow for controlled, stepwise reactions with amines without immediate decomposition, provided anhydrous conditions are maintained.

Validated Experimental Protocol: Sulfonamide Coupling

To synthesize biologically active indazole-5-sulfonamides, 1-methyl-1H-indazole-5-sulfonyl chloride must be coupled with a primary or secondary amine. The following protocol is designed as a self-validating system , ensuring that any failure points are immediately identifiable.

Step-by-Step Methodology: Nucleophilic Acyl Substitution

Step 1: Preparation of the Amine Solution

-

Action: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Causality: Anhydrous solvents are non-negotiable. Trace water will outcompete the amine, rapidly hydrolyzing the sulfonyl chloride into 1-methyl-1H-indazole-5-sulfonic acid. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the reactant amine and driving the equilibrium forward.

Step 2: Electrophile Addition

-

Action: Cool the reaction flask to 0 °C using an ice bath. Add 1-methyl-1H-indazole-5-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

-

Causality: The formation of the sulfonamide bond is exothermic. Performing the addition at 0 °C suppresses side reactions (such as dimerization or attack by weaker nucleophiles) and preserves the integrity of the sulfonyl chloride.

Step 3: Reaction Progression & Self-Validation

-

Action: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2–4 hours. Monitor via LC-MS.

-

Self-Validating Check: A successful reaction will show the depletion of the amine mass and the appearance of the product mass

. Diagnostic Failure: If LC-MS reveals a dominant peak at m/z 213 (the mass of 1-methyl-1H-indazole-5-sulfonic acid), moisture has compromised the reaction. The protocol must be restarted with freshly dried solvents.

Step 4: Quenching and Purification

-

Action: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous

, 1M -

Causality: The

wash neutralizes any remaining acidic byproducts, while the 1M

Workflow for the synthesis of indazole-5-sulfonamides via nucleophilic acyl substitution.

Pharmacological Applications and Target Pathways

Once synthesized, indazole-5-sulfonamides exhibit profound biological activity, primarily acting as enzyme inhibitors or receptor modulators (3 [3]). The 1-methyl-1H-indazole core mimics the purine rings of ATP, allowing these molecules to dock efficiently into the ATP-binding pockets of various enzymes.

Key Therapeutic Targets

-

NAMPT Inhibition (Oncology): Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway. Indazole-5-sulfonamide derivatives have been heavily patented as potent NAMPT inhibitors. By depleting cellular NAD+, these compounds induce apoptosis in cancer cells that rely heavily on this metabolic pathway (4 [4]).

-

Janus Kinase (JAK) Inhibition (Immunology): The JAK-STAT signaling pathway is central to cytokine receptor signaling. Sulfonamides derived from indazole cores have demonstrated efficacy as JAK inhibitors, suppressing the proliferation of hematopoietic cells in myeloproliferative disorders and reducing inflammation in autoimmune conditions like psoriasis (5 [5]).

Mechanism of action for indazole-5-sulfonamide derivatives in kinase and NAMPT inhibition.

Handling, Stability, and Storage Standards

To maintain the scientific integrity of 1-methyl-1H-indazole-5-sulfonyl chloride, strict storage protocols must be adhered to:

-

Moisture Sensitivity: Sulfonyl chlorides are inherently hygroscopic and reactive toward water. The compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

-

Temperature Control: Store at 2–8 °C (refrigerated) to prevent thermal degradation.

-

Pre-Use Validation: Before deploying a batch that has been stored for >3 months, dissolve a micro-aliquot in anhydrous methanol and analyze via LC-MS. The presence of the methyl ester (m/z 227) confirms the sulfonyl chloride was intact prior to the methanol quench, whereas the sulfonic acid (m/z 213) indicates degradation.

References

-

1097730-93-2 | 1-Methyl-1H-indazole-5-sulfonyl chloride - Moldb , Moldb.com. 1

-

C8H7ClN2O2S - Explore - PubChemLite , University of Luxembourg. 2

-

1-(propan-2-yl)-1H-indazole-5-sulfonamide Biological Activity , Benchchem. 3

-

US9169209B2 - Compounds and compositions for the inhibition of NAMPT , Google Patents. 4

-

WO2011028685A1 - Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors , Google Patents. 5

Sources

- 1. 1097730-93-2 | 1-Methyl-1H-indazole-5-sulfonyl chloride - Moldb [moldb.com]

- 2. PubChemLite - C8H7ClN2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. 1-(propan-2-yl)-1H-indazole-5-sulfonamide|CAS 1394041-98-5 [benchchem.com]

- 4. US9169209B2 - Compounds and compositions for the inhibition of NAMPT - Google Patents [patents.google.com]

- 5. WO2011028685A1 - Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]

Technical Guide: Solubility & Stability of 1-Methyl-1H-indazole-5-sulfonyl chloride

[1]

CAS No: 914280-98-3 (and related isomers) Molecular Formula: C₈H₇ClN₂O₂S Molecular Weight: 230.67 g/mol [1]

Part 1: Executive Summary & Physicochemical Profile[1]

1-Methyl-1H-indazole-5-sulfonyl chloride is a highly reactive electrophilic intermediate primarily used in the synthesis of sulfonamide-based kinase inhibitors and bioactive heterocycles.[1] As a sulfonyl chloride, its solubility profile is inextricably linked to its chemical stability.[1]

The Core Challenge: The primary constraint in handling this compound is not dissolving it, but preventing its degradation during dissolution. It exhibits high solubility in aprotic polar organic solvents but possesses a high susceptibility to hydrolysis, converting to the corresponding sulfonic acid (1-methyl-1H-indazole-5-sulfonic acid) in the presence of trace moisture.[1]

Physicochemical Characteristics

| Property | Value / Description | Implication for Solubility |

| Physical State | Off-white to yellow solid | Requires mechanical agitation for rapid dissolution.[1] |

| Polarity | Moderate (Heteroaromatic core + Polar sulfonyl group) | Soluble in medium-polarity aprotic solvents (DCM, THF).[1] |

| Lipophilicity (LogP) | ~2.1 (Predicted) | Poor solubility in purely aliphatic hydrocarbons (Hexanes).[1] |

| Reactivity | High (Electrophile) | Incompatible with protic solvents (Alcohols, Water, Amines).[1] |

Part 2: Solubility Landscape & Solvent Selection[1]

The following table categorizes solvents based on solubility capacity and chemical compatibility .

Critical Warning: "Soluble" does not imply "Stable." Always use anhydrous solvents (<50 ppm water) for storage or reaction.[1]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility | Stability Risk | Technical Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Low | Primary Choice. Excellent for reactions and extractions.[1] Easily removed. |

| Chloroform (CHCl₃) | High | Low | Good alternative; often contains ethanol stabilizer (remove before use).[1] | |

| Ethers | Tetrahydrofuran (THF) | High | Low-Medium | Secondary Choice. Must be anhydrous.[1][2] Peroxides/stabilizers generally do not interfere.[1] |

| 2-MeTHF | Medium-High | Low | Greener alternative to THF; better phase separation in workups.[1] | |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Good for polar reactions; ensure strictly anhydrous to prevent hydrolysis. |

| DMF / DMSO | Very High | High | Use with Caution. Difficult to remove. Exothermic decomposition risk at high T. | |

| Esters | Ethyl Acetate (EtOAc) | High | Low | Excellent for workup/extraction.[1] Can be used for reactions if dry.[1][3][4] |

| Hydrocarbons | Hexanes / Heptane | Negligible | Low | Anti-Solvent. Used to precipitate the product or wash away impurities. |

| Protic | Methanol / Ethanol | High | Critical | DO NOT USE. Rapid solvolysis to sulfonate esters. |

| Water | Insoluble | Critical | DO NOT USE. Rapid hydrolysis to sulfonic acid + HCl gas. |

Part 3: Mechanism of Degradation (Visualized)[1]

Understanding the degradation pathway is essential for troubleshooting "solubility" issues, which are often actually stability issues (e.g., solids precipitating are often the sulfonic acid byproduct, not the chloride).[1]

Figure 1: Hydrolysis & Solvolysis Pathways

Caption: Path A leads to the formation of insoluble sulfonic acid, often mistaken for "poor solubility" of the starting material.[1]

Part 4: Self-Validating Solubilization Protocol

This protocol ensures that the compound is dissolved without degradation.[1] It incorporates "Checkpoints" to validate the integrity of the system.

Reagents & Equipment[1][4][5][6]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (stored over molecular sieves).[1]

-

Vessel: Oven-dried glassware under Nitrogen/Argon atmosphere.

-

Validation: LCMS or TLC (System: Hexane/EtOAc 1:1).

Step-by-Step Workflow

-

System Dryness Check (Checkpoint 1):

-

Before adding the sulfonyl chloride, add a drop of TiCl₄ or a moisture-sensitive indicator to a distinct aliquot of the solvent. Fuming or color change indicates wet solvent.[1] Action: Re-dry solvent if positive.

-

-

Dissolution:

-

Place 1-Methyl-1H-indazole-5-sulfonyl chloride in the flask.

-

Cool the flask to 0°C (ice bath). Rationale: Lower temperature retards hydrolysis rates during the initial mixing phase.

-

Add the solvent slowly with vigorous stirring.

-

Observation: The solid should dissolve rapidly to form a clear yellow/orange solution.

-

-

Integrity Validation (Checkpoint 2):

-

Take a 5 µL aliquot and quench immediately into dry methanol .

-

Run TLC/LCMS.[1]

-

Result: You should see the Methyl Sulfonate Ester peak (M+31 mass shift from chloride loss + OMe gain) as the major product.[1]

-

Failure Mode: If you see the Sulfonic Acid (M+17 mass shift from chloride loss + OH gain), your solvent contained water, or the starting material was already degraded.[1]

-

-

Usage:

-

Proceed immediately to the coupling reaction. Do not store the solution for >4 hours.

-

Figure 2: Solubility & Handling Decision Tree

Caption: Decision logic for solvent selection emphasizing the critical requirement for anhydrous conditions.

References

-

Fisher Scientific. (2023).[1] Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride (Structural Analog). Retrieved from .[1]

-

BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .[1]

-

Sigma-Aldrich. (n.d.).[1] 1H-Indazole-5-sulfonyl chloride Product Information. Retrieved from .[1]

-

Gómez-Palomino, A., & Cornella, J. (2019).[1][5] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Angewandte Chemie International Edition. Retrieved from .

-

ChemRxiv. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from .[1]

Sources

- 1. PubChemLite - 1-methyl-1h-indazole-5-sulfonyl chloride (C8H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.de [fishersci.de]

- 4. lobachemie.com [lobachemie.com]

- 5. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold in Modern Drug Discovery: A Technical Guide to Synthesis, SAR, and Clinical Application

[1]

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Scope: Structural properties, synthetic methodologies, kinase binding mechanics, and detailed experimental protocols.

Executive Summary: The Indazole Advantage

The indazole (1H-indazole) scaffold has emerged as a "privileged structure" in medicinal chemistry, distinct from its indole isomer due to the presence of a second nitrogen atom at the 2-position.[1] This structural modification confers unique physicochemical properties:

-

Bioisosterism: Indazole serves as a bioisostere for indole and phenol, often improving metabolic stability by reducing susceptibility to oxidative metabolism (e.g., CYP450 oxidation).[1]

-

Hydrogen Bonding: Unlike indole (single donor), indazole possesses both a hydrogen bond donor (N1-H) and an acceptor (N2), making it an ideal motif for binding to the hinge region of kinase ATP-binding pockets.[1]

-

Acidity/Basicity: 1H-indazole is weakly acidic (pKa ~13.8) and weakly basic (pKa ~1.2), allowing it to remain neutral at physiological pH while participating in specific electrostatic interactions within active sites.[1]

The Pharmacophore: Structural Logic & Kinase Binding[1]

The utility of indazole is most pronounced in kinase inhibition.[1] The scaffold mimics the adenine ring of ATP, allowing it to anchor inhibitors within the kinase hinge region.[1]

Tautomerism and Binding Modes

Indazole exists in two tautomeric forms: 1H-indazole (thermodynamically preferred) and 2H-indazole .

-

1H-Indazole: Typically binds via N1-H (donor) and N2 (acceptor).

-

2H-Indazole: Often trapped by N-alkylation (e.g., Pazopanib), altering the vector of substituents to access the solvent-front or back-pocket regions of the kinase.[1]

Visualization: Kinase Interaction Logic

Figure 1: Schematic representation of the indazole scaffold's binding mode within a generic kinase ATP pocket, highlighting the critical H-bond network with the hinge region.[1]

Synthetic Architectures

Constructing the indazole core requires robust methodologies that allow for regioselective functionalization.[1]

Classical vs. Modern Approaches

-

Classical (Ring Closure): Condensation of 2-halobenzaldehydes or 2-aminobenzaldehydes with hydrazines. While reliable, this often limits functional group diversity early in the synthesis.[1]

-

Modern (Cross-Coupling): Palladium-catalyzed functionalization of pre-formed halogenated indazoles (e.g., 5-bromoindazole or 3-iodoindazole) allows for late-stage diversification, crucial for SAR exploration.[1]

Visualization: Synthetic Pathways

Figure 2: Contrast between de novo ring synthesis and late-stage functionalization via cross-coupling.

Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromoindazole Objective: To synthesize 5-phenyl-1H-indazole as a representative workflow for library generation. This protocol ensures high conversion and minimizes protodeboronation side products.

Materials & Reagents

| Reagent | Equiv. | Role |

| 5-Bromo-1H-indazole | 1.0 | Electrophile |

| Phenylboronic acid | 1.2 - 1.5 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 (5 mol%) | Catalyst |

| K₂CO₃ (2M aq.) | 3.0 | Base |

| 1,4-Dioxane | Solvent | Medium |

Step-by-Step Methodology

-

Setup: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-1H-indazole (197 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (41 mg, 0.05 mmol).[1] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for indazoles to prevent catalyst poisoning by the free N-H.

-

Solvent System: Add 1,4-dioxane (8 mL) and 2M aqueous K₂CO₃ (1.5 mL).

-

Degassing: Sparge the mixture with argon or nitrogen for 5 minutes to remove dissolved oxygen. Seal the vessel.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+ = 195.2).[1]

-

Workup:

-

Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

-

Validation: Confirm structure via ¹H NMR (distinctive singlet at C3 position ~8.1 ppm) and HRMS.

Clinical Case Study: Axitinib (Inlyta)[1][4][5]

Axitinib is a potent VEGFR inhibitor used in the treatment of renal cell carcinoma.[1] Its structure highlights the power of the indazole scaffold in fragment-based drug design.

-

Mechanism: Acts as a type I kinase inhibitor, binding to the active conformation (DFG-in) of the VEGFR kinase domain.[1]

-

Key Interaction: The indazole N1 and N2 atoms form a bidentate hydrogen bond with the hinge region backbone (Cys919), while the styrene moiety extends into the hydrophobic pocket.[1]

Visualization: Axitinib Assembly Logic

Figure 3: Retrosynthetic assembly of Axitinib, showcasing the modular use of the indazole core via sequential Palladium-catalyzed couplings.[1]

References

-

Lukin, K. et al. (2006).[1][4] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry. Link[1]

-

BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole/Indazole." BenchChem Technical Guides. Link[1]

-

Pfizer Inc. (2015). "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development. Link[1]

-

Organic Syntheses. "Indazole Preparation Procedures." Organic Syntheses, Coll.[1][5][6][7] Vol. 4. Link[1]

-

Song, J.J. et al. (2008).[1] "Discovery of Indazole Derivatives as Potent and Selective VEGFR Inhibitors." Journal of Medicinal Chemistry. (Referenced via Axitinib development history).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation method of axitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Precision Synthesis of 1-Methyl-1H-indazole-5-sulfonamides: Application Note & Protocols

Introduction & Scope

The 1-methyl-1H-indazole-5-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing prominently in kinase inhibitors (e.g., ROCK, MAPK) and GPCR ligands. Its structural rigidity and hydrogen-bonding capability make it an ideal bioisostere for carboxylic acids or amides, improving metabolic stability and membrane permeability.

This guide addresses a critical ambiguity in the synthesis of these molecules: the source of the sulfonamide linkage. While the reaction of a sulfonyl chloride with an amine is the standard route, the specific 1-methyl-1H-indazole-5-sulfonyl chloride is moisture-sensitive and often requires de novo synthesis from 1-methyl-1H-indazol-5-amine .

This Application Note covers the full workflow:

-

Precursor Synthesis: Generating the sulfonyl chloride from the parent amine (via Sandmeyer-Meerwein).

-

Coupling Protocol: Efficient sulfonylation of diverse amines (R-NH₂).

-

Optimization: Microwave-assisted and green chemistry variations.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the nucleophilic attack of an external amine (R-NH₂) on the electrophilic sulfur of the indazole sulfonyl chloride. The sulfonyl chloride itself is best accessed via the diazonium salt of the 5-aminoindazole to ensure complete regiocontrol (avoiding C3 sulfonation common in direct electrophilic substitution).

Figure 1: Synthetic Workflow (Graphviz)

Caption: Workflow from nitro-indazole precursor to final sulfonamide via the critical sulfonyl chloride intermediate.

Critical Reagents & Safety

-

1-Methyl-1H-indazole-5-sulfonyl chloride: Highly moisture-sensitive. Hydrolyzes to the sulfonic acid (unreactive) if exposed to air. Store under Argon at -20°C.

-

Amines (Nucleophiles): Primary amines are highly reactive but prone to bis-sulfonylation. Secondary amines are slower but cleaner.

-

DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)): A safer, solid SO₂ surrogate recommended for modern synthesis of the sulfonyl chloride precursor.

Protocol A: Preparation of 1-Methyl-1H-indazole-5-sulfonyl chloride

Context: If the sulfonyl chloride is not commercially available or has degraded, use this Sandmeyer-type reaction.

Mechanism:

-

Diazotization: 5-Aminoindazole reacts with nitrous acid (HONO) to form the diazonium salt.

-

Radical Capture: The diazonium species decomposes to an aryl radical (catalyzed by Cu), which captures SO₂ and then Cl• to form the sulfonyl chloride.[1][2][3][4]

Step-by-Step Procedure:

-

Diazotization:

-

Dissolve 1-methyl-1H-indazol-5-amine (1.0 equiv, e.g., 5 mmol) in conc. HCl (5 mL) and acetic acid (2 mL). Cool to -5°C.

-

Add NaNO₂ (1.2 equiv) in water dropwise. Stir for 20 min. Checkpoint: Solution should be clear/yellow; maintain <0°C to prevent decomposition.

-

-

Sulfonylation (The Meerwein Reaction):

-

In a separate flask, saturate acetic acid (10 mL) with SO₂ gas (bubbling) or use DABSO (0.6 equiv) as a solid source.

-

Add CuCl₂ (0.2 equiv) dissolved in minimal water.

-

Transfer the cold diazonium solution portion-wise to the SO₂/Cu mixture. Caution: Vigorous gas evolution (N₂).

-

-

Isolation:

-

Stir at 0°C for 1 hour, then warm to RT.

-

Pour into ice water. The sulfonyl chloride will precipitate as a solid.[1]

-

Filtration: Filter rapidly, wash with cold water, and dry under high vacuum. Do not heat. Use immediately for Protocol B.

-

Protocol B: General Coupling (Sulfonyl Chloride + Amine)

This is the core protocol for synthesizing the target library.

Reagents:

-

Sulfonyl Chloride: 1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 equiv).

-

Amine: R-NH₂ (1.1 – 1.2 equiv).

-

Base: Pyridine (3.0 equiv) or Et₃N/DIPEA (2.0 equiv) + DMAP (0.1 equiv cat.).

-

Solvent: Anhydrous DCM (preferred) or THF.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Amine Solution: Dissolve the Amine (1.1 equiv) and Base (Pyridine, 3.0 equiv) in anhydrous DCM (0.1 M concentration relative to limiting reagent). Cool to 0°C.[1][2][4][5]

-

Addition: Dissolve 1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Expert Insight: Adding the chloride to the amine (inverse addition) minimizes bis-sulfonylation for primary amines by keeping the amine in excess locally.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LCMS. Look for disappearance of the chloride (often converts to sulfonic acid on LCMS due to hydrolysis in the mobile phase).

-

-

Workup:

-

Dilute with DCM. Wash with 1M HCl (to remove pyridine/excess amine), then Sat. NaHCO₃ , then Brine .

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Table 1: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Hydrolysis | Wet solvents or old sulfonyl chloride. | Use anhydrous solvents.[1][6] Recrystallize or re-synthesize the chloride immediately before use. |

| Bis-sulfonylation | Primary amine is too nucleophilic; excess chloride used. | Use 1.5 equiv of Amine.[1] Add chloride slowly at -10°C. |

| No Reaction | Sterically hindered amine (e.g., t-butyl amine). | Switch solvent to DMF , heat to 60°C, and use NaH (2.0 equiv) as base. |

| Regioisomers | Starting material impurity. | Ensure the precursor is 1-methyl-1H-indazole (N1-methyl), not 2-methyl (N2-methyl). |

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation with unreactive amines.

-

Vessel: 2-5 mL Microwave vial.

-

Load: Combine Sulfonyl Chloride (1.0 equiv), Amine (1.2 equiv), and Pyridine (2.0 equiv) in Acetonitrile (2 mL).

-

Conditions: Irradiate at 100°C for 10-20 minutes .

-

Workup: Evaporate solvent directly and purify via Prep-HPLC.

Biological Context & Mechanism of Action

The 1-methyl-1H-indazole-5-sulfonamide moiety often functions as a hinge binder in kinase inhibitors. The sulfonamide NH acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the indazole core provides hydrophobic scaffolding.

Figure 2: Interaction Logic (Graphviz)

Caption: Pharmacological mechanism of the sulfonamide moiety in kinase inhibition.

References

-

BenchChem Technical Support. "Sulfonamide Synthesis with Primary Amines: Protocols and Troubleshooting." BenchChem Application Notes, 2025. Link

-

Pincekova, L., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate."[3][7] Organic Letters, 2024, 26(28), 5951-5955.[3] Link

-

Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2] RSC Advances, 2013.[2] Link

-

Chicha, H., et al. "4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide." Acta Crystallographica Section E, 2013, E69, o1398. Link

-

MDPI Molecules. "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity." Molecules, 2024.[3][5][8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction conditions for coupling 1-Methyl-1H-indazole-5-sulfonyl chloride

Application Note: Coupling Protocols for 1-Methyl-1H-indazole-5-sulfonyl chloride

Part 1: Executive Summary & Strategic Utility

1-Methyl-1H-indazole-5-sulfonyl chloride (CAS: 1097730-93-2) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., VEGFR, MAPK pathways) and GPCR ligands.[1][2] Its structural value lies in the indazole scaffold , which serves as a bioisostere for indole or purine systems, offering improved metabolic stability and distinct hydrogen-bonding vectors.[2]

Key Chemical Characteristics:

-

Electrophilicity: The sulfonyl chloride moiety at the C5 position is highly activated for nucleophilic attack.[2]

-

Regiostability: The N-methyl group at position 1 locks the tautomeric equilibrium, preventing side reactions at the pyrazole nitrogens and simplifying purification.

-

Solubility: Moderate lipophilicity; soluble in DCM, THF, and EtOAc; hydrolytically unstable in aqueous basic media.[2]

Primary Application: Formation of Sulfonamides (

Part 2: Chemical Handling & Stability

CRITICAL WARNING: Sulfonyl chlorides are moisture-sensitive.[1][2] Hydrolysis to the corresponding sulfonic acid (1-Methyl-1H-indazole-5-sulfonic acid) is the primary mode of degradation, rendering the reagent inactive.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Quality Check: Before use, obtain a

H NMR in -

Re-purification: If significant hydrolysis is observed, the material can often be recrystallized from dry hexane/EtOAc or thionyl chloride (

) treatment can regenerate the chloride (though purchasing fresh stock is recommended for small-scale medicinal chemistry).[1][2]

Part 3: Reaction Protocols

Method A: The "Gold Standard" (DCM/Pyridine)

Best for: Primary amines, non-hindered secondary amines, and general library synthesis.[2]

Rationale: Dichloromethane (DCM) provides excellent solubility for the organic components.[1][2] Pyridine acts as both a base to scavenge the HCl byproduct and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).[1][2]

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv).[1][2] Note: Triethylamine (TEA) can be substituted if the amine is acid-sensitive.[1]

-

Coupling: Cool the solution to 0°C. Add 1-Methyl-1H-indazole-5-sulfonyl chloride (1.1 – 1.2 equiv) portion-wise or as a solution in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LCMS.[1][2] Look for the disappearance of the amine.[2]

-

Workup:

Method B: Hindered/Unreactive Amines (THF/DIPEA/DMAP)

Best for: Electron-deficient anilines, sterically bulky amines, or secondary amines.[1][2]

Rationale: Tetrahydrofuran (THF) allows for higher reaction temperatures if needed.[1][2] DIPEA (Hünig's base) is non-nucleophilic, preventing base-alkylation side reactions.[1][2] DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic catalyst, significantly accelerating the attack on the sulfonyl sulfur.[1][2]

Protocol:

-

Dissolution: Dissolve amine (1.0 equiv) in anhydrous THF.

-

Base/Catalyst: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv).

-

Coupling: Add sulfonyl chloride (1.2 – 1.5 equiv).

-

Conditions: Stir at RT overnight. If conversion is <50% after 4 hours, heat to 50°C.[1][2]

-

Workup: Evaporate THF, redissolve in EtOAc, and follow standard wash procedures.

Method C: Schotten-Baumann (Biphasic)

Best for: Amino acids or highly polar/water-soluble amines.[1][2]

Rationale: Uses an aqueous inorganic base to scavenge protons, while the organic phase delivers the sulfonyl chloride.[2]

Protocol:

-

Aqueous Phase: Dissolve amino acid/salt in 1N NaOH (2.5 equiv) or saturated

. -

Organic Phase: Dissolve sulfonyl chloride (1.1 equiv) in THF or Dioxane.

-

Mixing: Add organic phase to aqueous phase rapidly.

-

Reaction: Vigorously stir at RT for 1–2 hours.

-

Workup: Acidify aqueous layer (if product is acidic) to precipitate the sulfonamide, or extract with EtOAc.[1][2]

Part 4: Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old reagents.[1][2] | Use anhydrous solvents (molecular sieves).[1][2] Verify reagent quality via NMR. |

| Bis-Sulfonylation | Excess sulfonyl chloride with primary amines.[1][2] | Use 0.9 equiv of sulfonyl chloride or dilute reaction (0.05 M).[1][2] |

| No Reaction | Amine is too electron-poor (e.g., nitro-aniline).[1][2] | Switch to Method B (DMAP cat.) or use NaH in DMF (strong base activation).[1][2] |

| Purple/Black Color | Oxidation of amine or pyridine impurities.[1][2] | Perform reaction under strict Argon atmosphere. |

Part 5: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal coupling condition based on the amine substrate properties.

Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity and solubility.

Part 6: References

-

Woolven, H., et al. (2016).[1][2] "The synthesis of sulfonamides from sulfonyl chlorides: A review of recent advances." Chemical Reviews.

-

Sigma-Aldrich. (2024).[1][2] "Product Specification: 1-Methyl-1H-indazole-5-sulfonyl chloride." MilliporeSigma Catalog.

-

Abbassi, M., et al. (2013).[1][2][3][4] "Synthesis and biological evaluation of N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide derivatives." Journal of Molecular Structure.

-

BenchChem. (2025).[1][2] "Reactivity of the Sulfonyl Chloride Functional Group." Technical Guides.

-

Pfizer Inc. (2010).[1][2] "Patent US7842834B2: Process for the synthesis of sulfonyl halides and sulfonamides." Google Patents.[1][2]

Sources

- 1. PubChemLite - 1-methyl-1h-indazole-5-sulfonyl chloride (C8H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1-Methyl-1H-indazole-5-sulfonyl Chloride in Kinase Inhibitor Design

Executive Summary & Structural Rationale

The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems within the ATP-binding pockets of protein kinases.

This guide focuses on 1-Methyl-1H-indazole-5-sulfonyl chloride (CAS 1097730-93-2) , a high-value building block. Unlike the unsubstituted 1H-indazole-5-sulfonyl chloride, the N1-methyl variant offers a distinct strategic advantage: it locks the tautomeric equilibrium, preventing N1/N2 regioselectivity issues during downstream synthesis and providing a fixed hydrophobic vector that often occupies the solvent-exposed regions or specific hydrophobic pockets (e.g., the "back pocket" in VEGFR or ROCK kinases).

Key Applications:

-

Target Class: Serine/Threonine kinases (ROCK1/2, PLK4) and Tyrosine kinases (VEGFR).

-

Chemical Utility: Introduction of the indazole moiety via a robust sulfonamide linkage.[1]

-

Mechanism: The sulfonamide group acts as a hydrogen bond acceptor/donor network capable of interacting with the hinge region or the DFG-motif aspartate.

Chemical Profile & Handling Protocols

Compound: 1-Methyl-1H-indazole-5-sulfonyl chloride CAS: 1097730-93-2 MW: 230.67 g/mol [2]

Stability and Storage

Sulfonyl chlorides are hard electrophiles susceptible to hydrolysis. The 1-methyl-indazole derivative is moderately stable but degrades rapidly in the presence of atmospheric moisture to form the corresponding sulfonic acid (which is unreactive in nucleophilic substitution).

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in a fume hood; for high-precision kinetics, weigh inside a glovebox.

-

Visual QC: The pure compound is an off-white to pale yellow solid. If the solid appears "wet" or sticky, check proton NMR for a broad singlet at ~11-13 ppm (indicative of sulfonic acid OH).

Synthetic Application: Sulfonamide Formation[3][4][5]

This protocol outlines the coupling of 1-Methyl-1H-indazole-5-sulfonyl chloride with a secondary amine (e.g., a piperazine derivative), a common motif in kinase inhibitor design to improve solubility.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution-like mechanism (sulfonylation).

Reagents:

-

Electrophile: 1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Amine substrate (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Catalyst (Optional): DMAP (0.1 equiv) – Use only for sterically hindered amines.

Step-by-Step Protocol

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

-

Solvation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (2.5 mmol).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition of the sulfonyl chloride.

-

Addition: Dissolve 1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 mmol) in minimal DCM (2 mL) and add dropwise to the amine solution over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The sulfonyl chloride spot (high Rf) should disappear.

-

-

Quench: Add saturated NaHCO₃ solution (10 mL) to quench unreacted sulfonyl chloride.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous; keep reagents under Ar. |

| No Reaction | Amine is HCl salt | Add extra base (1.0 equiv per HCl) to free the amine. |

| Impurity (Acid) | Degradation of starting material | Pre-wash sulfonyl chloride with cold pentane or recrystallize. |

| Regioselectivity | N/A for this reagent | The N1-methyl group prevents N1/N2 scrambling common in bare indazoles. |

Case Study: Design of a ROCK1 Inhibitor

Context: Rho-associated protein kinase (ROCK) inhibitors are critical for treating glaucoma and cardiovascular diseases. Indazole sulfonamides have been identified as potent scaffolds that bind to the ATP pocket of ROCK1.

Structural Biology Insight

The diagram below illustrates the binding mode and the synthetic workflow to generate a lead candidate.

Caption: Synthetic pathway for ROCK inhibitor generation and conceptual binding mode where the indazole moiety occupies the hydrophobic pocket.

Biological Validation (ROCK1 Assay)

To validate the synthesized inhibitor, the following ADP-Glo™ Kinase Assay protocol is recommended:

-

Enzyme: Recombinant human ROCK1 (1-5 ng/well).

-

Substrate: S6K substrate peptide (50 µM).

-

ATP: 10 µM (at Km).

-

Incubation: 60 minutes at RT.

-

Detection: Read Luminescence (RLU).

-

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

-

Expected Result: Indazole sulfonamides typically exhibit IC₅₀ values in the low nanomolar range (10–100 nM) due to the rigid geometry of the fused ring system [1].

-

Advanced Pathway Visualization: The Role of ROCK in Disease

Understanding the downstream effects of the inhibitor is crucial for phenotypic screening.

Caption: ROCK signaling cascade. The indazole sulfonamide inhibitor blocks the phosphorylation of MYPT1 and MLC, reducing smooth muscle contraction (relevant for hypertension/glaucoma).

References

-

BenchChem Technical Support. (2025).[1][3][4] The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide. BenchChem Application Notes. Link

-

MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Molecules. Link

-

National Institutes of Health (NIH). (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed Central. Link

-

Sigma-Aldrich. (2025). Product Specification: 1H-Indazole-5-sulfonyl chloride. Merck KGaA. Link

-

Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Beilstein J. Org. Chem. Link

Sources

preparation of a library of 1-Methyl-1H-indazole-5-sulfonamide derivatives

Application Note: High-Fidelity Synthesis of a 1-Methyl-1H-indazole-5-sulfonamide Library

Abstract

The 1-methyl-1H-indazole-5-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors (e.g., JNK, SGK1), GPCR antagonists (e.g., CCR4), and anticancer agents.[1] This Application Note provides a rigorous, field-validated protocol for the preparation of a diverse library of these derivatives. We address the critical synthetic bottleneck—regioselective N1-methylation—and present a modern, scalable workflow for converting the 5-amino precursor to the sulfonyl chloride core using sulfur dioxide surrogates (DABSO), followed by high-throughput parallel amidation.

Strategic Overview

The synthesis of this library relies on a "Core-First" strategy. The primary challenge in indazole chemistry is controlling the regioselectivity of alkylation at the nitrogen atoms.[2] Indazoles exist in a tautomeric equilibrium; while 1H-indazole is thermodynamically favored, alkylation often yields a mixture of N1- and N2-isomers due to the higher kinetic accessibility of the N2 lone pair.[3]

Our strategy employs thermodynamic control to secure the N1-methyl isomer, followed by a "Sandmeyer-type" chlorosulfonation to generate the electrophilic core 1-methyl-1H-indazole-5-sulfonyl chloride. This core is then reacted with a diversity set of amines.

Workflow Logic

Figure 1: Strategic workflow for the synthesis of 1-methyl-1H-indazole-5-sulfonamide libraries.

Phase 1: Core Scaffold Synthesis

Step 1: Regioselective N1-Methylation of 5-Nitroindazole

Objective: Synthesize 1-methyl-5-nitro-1H-indazole with >95% regioselectivity.

The Challenge: Direct alkylation of 5-nitroindazole with methyl iodide often results in a ~1:1 to 2:1 mixture of N1:N2 isomers. The N2 isomer is kinetically favored but thermodynamically less stable. The Solution: Use high-temperature conditions with a hard base to promote thermodynamic equilibration to the N1 isomer.

Protocol:

-

Reagents: 5-Nitroindazole (1.0 equiv),

(1.2 equiv) or -

Procedure:

-

Dissolve 5-nitroindazole in DMF (0.5 M).

-

Add base (

) and stir at RT for 30 min. -

Add Methyl Iodide (1.1 equiv) dropwise.

-

Crucial Step: Heat the reaction to 80–90°C for 4–6 hours. (Heating overcomes the kinetic trap of N2-methylation, allowing rearrangement/equilibration to the thermodynamically stable N1-isomer).

-

-

Workup: Pour into ice water. The N1-isomer typically precipitates as a solid. Filter and wash with water.

-

Validation: Check Regiochemistry via 1D-NOE NMR. Irradiate the N-Methyl group; if N1, you will see NOE enhancement at the C7-H proton. If N2, enhancement occurs at C3-H.

Step 2: Reduction to 5-Amino-1-methyl-1H-indazole

Objective: Clean reduction of the nitro group without affecting the indazole ring.

Protocol:

-

Suspend the nitro compound in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt%).

-

Stir under

balloon (1 atm) for 4–12 hours. -

Filter through Celite to remove catalyst. Evaporate solvent to yield the amine (usually quantitative).

Step 3: Chlorosulfonation (The "DABSO" Route)

Objective: Convert the amino group to sulfonyl chloride.[4][5]

Note: Traditional Meerwein reaction (

Protocol:

-

Diazotization: Dissolve 5-amino-1-methylindazole (1.0 equiv) in Acetonitrile/HCl (aq, 2M). Cool to 0°C. Add

(1.1 equiv) dissolved in minimal water dropwise. Stir 20 min. -

Sulfonylation: In a separate vessel, mix DABSO (DABCO-bis(sulfur dioxide), 0.6 equiv) and CuCl (0.1 equiv) in Acetonitrile.

-

Transfer: Transfer the cold diazonium salt solution to the DABSO/Cu mixture.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Storage: The resulting 1-methyl-1H-indazole-5-sulfonyl chloride is moisture sensitive. Store under Argon at -20°C or use immediately.

Phase 2: Parallel Library Generation

This phase utilizes a standard 96-well plate or reaction block format.

Reagents:

-

Core: 1-methyl-1H-indazole-5-sulfonyl chloride (0.2 M in anhydrous DCM).

-

Amines: Diverse set of primary/secondary amines (0.2 M in DCM or DMF for polar amines).

-

Base: Diisopropylethylamine (DIEA) or Pyridine.

-

Scavenger Resin: PS-Trisamine (for removing excess sulfonyl chloride).

Table 1: Parallel Synthesis Stoichiometry

| Component | Equivalents | Concentration | Role |

| Sulfonyl Chloride Core | 1.0 | 0.1 M (final) | Electrophile |

| Diversity Amine ( | 1.1 - 1.2 | 0.1 M (final) | Nucleophile |

| DIEA (Base) | 2.0 - 3.0 | - | Acid Scavenger |

| DMAP (Catalyst) | 0.05 | - | Acylation Catalyst (Optional) |

Protocol:

-

Dispensing: Add 500 µL of Amine stock solution to each well.

-

Base Addition: Add 50 µL of DIEA to each well.

-

Core Addition: Add 500 µL of Sulfonyl Chloride stock solution slowly to each well.

-

Incubation: Seal plate/vials and shake at Room Temperature for 12 hours.

-

Scavenging (Purification Step 1):

-

Add PS-Trisamine resin (3 equiv relative to excess sulfonyl chloride) to scavenge unreacted core.

-

Add PS-Isocyanate resin (if excess amine was used and needs removal) to scavenge unreacted amine.

-

Shake for 4 hours.

-

-

Filtration: Filter the reaction mixtures into a receiving plate to remove resins.

-

Final Purification: Evaporate solvent. If purity <90% by LCMS, purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Phase 3: Quality Control & Validation

Regiochemistry Verification (N1 vs N2)

The most common failure mode is incorrect scaffold methylation.

-

N1-Methyl (Desired):

-

NOE: Strong correlation between

and -

Chemical Shift:

typically appears around

-

-

N2-Methyl (Undesired):

-

NOE: Strong correlation between

and -

Chemical Shift:

typically appears downfield around

-

Library Logic Diagram

Figure 2: High-throughput library generation and validation logic.

References

-

Vertex AI Search. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. 5[5][6]

-

BenchChem. (2025).[2] Troubleshooting regioselectivity in indazole synthesis. 2[5][6][7]

-

ResearchGate. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. 3[5][6]

-

ACS Publications. (2013).[8] Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. 8

-

WuXi Biology. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole. 9

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wuxibiology.com [wuxibiology.com]

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies with 1-Methyl-1H-indazole-5-sulfonyl chloride

Introduction: The Strategic Value of the 1-Methyl-1H-indazole Scaffold

In the landscape of modern drug discovery, the selection of a core scaffold is a decision of paramount strategic importance. The 1-Methyl-1H-indazole moiety represents a privileged heterocyclic system, frequently incorporated into molecules targeting a diverse range of biological pathways.[1][2] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, while the nitrogen atoms offer key hydrogen bonding capabilities. When combined with the sulfonamide functional group—a well-established amide bioisostere known for its metabolic stability and strong hydrogen bond accepting properties—the resulting 1-Methyl-1H-indazole-5-sulfonamide scaffold becomes a powerful tool for medicinal chemists.[1][3][4]

1-Methyl-1H-indazole-5-sulfonyl chloride is the activated precursor for generating libraries of these sulfonamides. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[5][6] This reactivity allows for the systematic and efficient exploration of the chemical space around the core scaffold, which is the fundamental principle of Structure-Activity Relationship (SAR) studies. This guide provides a comprehensive framework for utilizing this building block to design, synthesize, and evaluate a focused library of novel compounds, with a particular emphasis on developing inhibitors for protein kinases, a class of enzymes frequently targeted by indazole-based molecules.[1][7]

The Core Principle: A Cyclical Approach to SAR

SAR is not a linear process but a cyclical one, where insights from each round of testing inform the design of the next generation of compounds. The goal is to systematically probe the target's binding site by modifying specific regions of the chemical scaffold and observing the resulting changes in biological activity. This iterative cycle is the engine of lead optimization.

Figure 1: The iterative workflow of a Structure-Activity Relationship (SAR) study.

PART I: Synthesis of a Focused Sulfonamide Library

The foundation of any SAR study is the efficient and reliable synthesis of a diverse set of analogue compounds. The reaction of 1-Methyl-1H-indazole-5-sulfonyl chloride with various amines is a robust and high-yielding transformation.

Reaction Principle: Nucleophilic Acyl Substitution

The core reaction involves the nitrogen atom of a primary or secondary amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination sequence results in the displacement of the chloride leaving group and the formation of a new S-N bond. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Figure 2: General reaction for the synthesis of N-substituted-1-methyl-1H-indazole-5-sulfonamides.

Experimental Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes a standard, reliable method for synthesizing sulfonamides using conventional heating.

Materials:

-

1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the selected amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Workup:

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[5] The acidic wash removes excess base and amine, while the basic wash removes any remaining HCl.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Experimental Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation

For rapid generation of a larger library, microwave-assisted synthesis can significantly reduce reaction times.

Procedure:

-

In a microwave synthesis vial, combine the amine (1.1 eq), 1-Methyl-1H-indazole-5-sulfonyl chloride (1.0 eq), and base (1.5 eq) in a suitable microwave-safe solvent (e.g., Dichloromethane or THF).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.

-

After cooling, perform the same workup and purification steps as described in Protocol 1.

PART II: Biological Evaluation and SAR Analysis

Once a library of compounds is synthesized and purified, the next step is to evaluate their biological activity. For this guide, we will focus on a kinase inhibition assay, a common application for indazole-based compounds.[1][7]

Target Selection Rationale: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly validated drug targets.[7] Many approved kinase inhibitors feature heterocyclic scaffolds, and the indazole core is well-represented in this class.

Experimental Protocol 3: In Vitro Biochemical Kinase Assay

This protocol outlines a general, non-radioactive, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds. Many commercial kits are available for specific kinases.[8][9]

Assay Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to lower ADP production and a reduced signal.

Figure 3: Principle of a universal kinase assay measuring ADP production.

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.

-

Kinase Reaction:

-

Add the kinase enzyme and its specific peptide substrate to each well of the microplate containing the test compounds.

-

Initiate the enzymatic reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction by adding a detection reagent. This reagent typically contains enzymes that couple ADP production to a measurable signal (e.g., fluorescence or luminescence).[8]

-

Incubate for a short period to allow the detection reaction to proceed.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Data Interpretation: Building the SAR Table

The culmination of the synthesis and testing cycle is the SAR table. This table organizes the chemical structures and their corresponding biological data, allowing for direct comparison and the elucidation of trends.

Table 1: Hypothetical SAR Data for 1-Methyl-1H-indazole-5-sulfonamide Analogues against Kinase X

| Compound ID | R¹, R² Substituent (Amine Origin) | Structure (R¹R²-N-) | Kinase X IC₅₀ (µM) | Key Observation |

| SAR-01 | Dimethylamine | (CH₃)₂N- | 15.2 | Baseline activity with small aliphatic group. |

| SAR-02 | Cyclohexylamine | c-C₆H₁₁NH- | 2.8 | Increased potency with a larger, hydrophobic aliphatic ring. |

| SAR-03 | Aniline | C₆H₅NH- | 9.5 | Aromatic ring is tolerated but less potent than cyclohexyl. |

| SAR-04 | 4-Fluoroaniline | 4-F-C₆H₄NH- | 1.1 | Electron-withdrawing group on phenyl ring significantly improves potency. |

| SAR-05 | Morpholine | O(CH₂CH₂)₂N- | 0.45 | Heterocycle with H-bond acceptor (oxygen) is highly favorable. |

| SAR-06 | Benzylamine | C₆H₅CH₂NH- | 7.3 | Flexible linker reduces potency compared to direct aromatic attachment. |

Analysis and Next Steps:

-

Hydrophobicity: The jump in potency from SAR-01 to SAR-02 suggests the presence of a hydrophobic pocket in the kinase binding site.

-

Electronic Effects: The dramatic improvement from SAR-03 to SAR-04 indicates that the electronic properties of the aryl ring are critical. The electron-withdrawing fluorine may be participating in a favorable interaction or altering the pKa of the sulfonamide N-H.

-

Hydrogen Bonding: The high potency of the morpholine analogue SAR-05 strongly suggests that a hydrogen bond acceptor is beneficial in this region of the binding site.

-

Conformational Rigidity: The lower activity of the flexible benzylamine analogue SAR-06 compared to the rigid aniline SAR-03 implies that a more constrained conformation is preferred for binding.

Based on these initial findings, the next generation of compounds could explore other electron-deficient anilines and various saturated heterocycles containing hydrogen bond acceptors to further optimize potency.

Conclusion